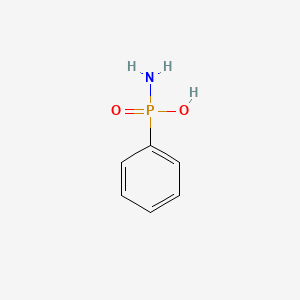

P-Phenylphosphonamidic acid

Description

Significance of Phosphonamidic Acids as Organophosphorus Compounds in Chemical Synthesis and Theoretical Chemistry

Phosphonamidic acids and their esters, known as phosphonamidates, are recognized for their versatile applications in chemical synthesis. They serve as crucial intermediates and building blocks for creating more complex molecules. nih.govresearchgate.net A significant area of application is in the development of nucleotide prodrugs, such as rovafovir etalafenamide, where the phosphonamidate moiety is a key structural component. acs.orgresearchgate.net The synthesis of these compounds often involves stereoselective methods to control the chirality at the phosphorus center, which is crucial for their biological activity. researchgate.net The development of synthetic methodologies, such as those employing phosphonylaminium salts or Staudinger reactions, has expanded the accessibility and variety of phosphonamidate derivatives available for research. nih.govfu-berlin.de

From a theoretical chemistry perspective, phosphonamidic acids are intriguing subjects for studying reaction mechanisms and bonding. researchgate.netehu.eusstanford.edu Computational studies, including density functional theory (DFT), have been employed to investigate the hydrolysis of related phosphate (B84403) anions and the mechanisms of reactions involving phosphonamidic chlorides. researchgate.net These theoretical explorations help in understanding the reactivity and stereoelectronic properties of these compounds, guiding the design of new synthetic routes and functional molecules. researchgate.netehu.eus For instance, the fragmentation of N-(1-adamantyl) phenylphosphonamidic acid has been studied as a method for generating phenyl dioxophosphorane, a reactive intermediate. researchgate.netlookchem.com

Historical Context and Evolution of Research on P-Phenylphosphonamidic Acid and its Analogues

The study of organophosphorus compounds, including phosphonamidic acids, has a rich history. Early work focused on the fundamental synthesis and characterization of these molecules. For example, methods for preparing P-phenylphosphonamidates involved the partial alcoholysis of phenylphosphonic diamide (B1670390) or a two-step procedure starting from the corresponding dichloride. lookchem.com Over the years, research has evolved from preparing simple derivatives to developing sophisticated synthetic strategies for complex molecules with specific biological functions. nih.govacs.org

A key evolution in this field has been the development of stereoselective synthesis. The biological activity of many phosphonamidate-containing compounds, particularly nucleotide analogues, is dependent on the stereochemistry at the phosphorus atom. researchgate.net This has driven the creation of advanced synthetic methods that allow for the selective production of a single diastereomer, moving away from earlier techniques that required chromatographic separation of diastereomeric mixtures. acs.org The synthesis of rovafovir etalafenamide showcases this evolution, where initial processes were refined to more efficient, crystallization-based separations. acs.org Research has also expanded to include a wide range of analogues, such as those with different amino acid components or alkyl chains, to explore their potential in areas like herbicide development. nih.govresearchgate.net

Classification and Nomenclature within Phosphonamidic Acid Chemistry

This compound belongs to the broad class of organophosphorus compounds, which are organic compounds containing phosphorus. wikipedia.org More specifically, it is a derivative of phosphonic acid, RP(=O)(OH)₂, where one of the hydroxyl groups is replaced by an amino group (-NHR' or -NR'R''). wikipedia.orgthieme-connect.de The general term "phosphonamidic acid" refers to compounds with the structure RP(=O)(OH)(NR₂). qmul.ac.ukchemspider.com Their esters are called phosphonamidates. nist.gov

The nomenclature of these compounds follows the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is the phosphonamidic acid. For this compound, "phenyl" indicates the substituent attached directly to the phosphorus atom via a P-C bond. Substituents on the nitrogen atom are designated with an "N-" prefix. For example, N-butyl-P-phenylphosphonamidic acid indicates a butyl group on the nitrogen and a phenyl group on the phosphorus. nih.gov Esters are named by specifying the O-alkyl or O-aryl group. For instance, the ethyl ester of N,N-diethyl-P-methylphosphonamidic acid is named O-ethyl N,N-diethyl-P-methylphosphonamidate. nist.gov In cases with multiple functional groups, nomenclature rules establish seniority to determine the principal group and the appropriate suffix. qmul.ac.ukopcw.org

Structure

3D Structure

Properties

CAS No. |

57246-28-3 |

|---|---|

Molecular Formula |

C6H8NO2P |

Molecular Weight |

157.11 g/mol |

IUPAC Name |

phenylphosphonamidic acid |

InChI |

InChI=1S/C6H8NO2P/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H3,7,8,9) |

InChI Key |

HRQOQAVEPWMWFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(N)O |

Origin of Product |

United States |

Synthetic Methodologies for P Phenylphosphonamidic Acid and Its Core Scaffolds

Classical Approaches to P-Phenylphosphonamidic Acid Synthesis

Classical synthetic routes to P-phenylphosphonamidic acids predominantly rely on the formation of a reactive phosphorus intermediate that readily undergoes nucleophilic attack by an amine. These established methods offer versatility and are widely employed in both academic and industrial settings.

Phosphonylation Strategies Utilizing Phenylphosphonochloridates

A common and effective strategy for the synthesis of P-phenylphosphonamidic acids involves the use of highly reactive phenylphosphonochloridates. These intermediates can be generated in situ or isolated before reaction with the desired amine.

The direct reaction of phenylphosphonic dichloride with an amine is a straightforward approach to forming the phosphonamidic acid linkage. The reaction proceeds through the sequential displacement of the chloride ions by the amine. Typically, the reaction is carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The stoichiometry of the amine is a critical factor; using one equivalent of amine can lead to the formation of the phosphonochloridate, which can then be hydrolyzed to the desired phosphonamidic acid. An excess of the amine can lead to the formation of the corresponding phosphonic diamide (B1670390).

The first chemical synthesis of an α-phosphonopeptide with a phosphonamidate linkage utilized a similar principle, where diisopropyl N-phthalyl(Phth)aminomethylphosphonate was treated with phosphorus pentachloride to generate the corresponding phosphonochloridate, which then reacted with an amino acid ester. mdpi.com

Table 1: Reaction of Phenylphosphonic Dichloride with Amines

| Amine | Base | Solvent | Product | Yield (%) |

| Aniline | Triethylamine | Dichloromethane | P-Phenyl-N-phenylphosphonamidic acid | Not specified |

| Benzylamine | Pyridine (B92270) | Tetrahydrofuran | N-Benzyl-P-phenylphosphonamidic acid | Not specified |

Note: Yields are highly dependent on reaction conditions and the specific amine used.

A milder and often more selective method for generating the key phosphonochloridate intermediate is the chlorination of a P-phenylphosphonic acid monoester. mdpi.com Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed for this transformation. mdpi.com The resulting phenylphosphonochloridate is typically used immediately without isolation and reacted with the target amine in the presence of a base to afford the this compound. encyclopedia.pub

This method is particularly advantageous when dealing with more complex molecules or sensitive functional groups, as the reaction conditions are generally less harsh than those involving phosphonyl dichlorides. mdpi.com The choice between thionyl chloride and oxalyl chloride can depend on the specific substrate and desired reaction conditions, with oxalyl chloride sometimes offering milder conditions. mdpi.com

Table 2: Chlorinating Agents for Phenylphosphonate (B1237145) Monoesters

| Chlorinating Agent | Typical Reaction Conditions | Advantages |

| Thionyl Chloride (SOCl₂) | Reflux in an inert solvent (e.g., toluene) | Readily available, effective |

| Oxalyl Chloride ((COCl)₂) | Room temperature in an inert solvent (e.g., dichloromethane) | Milder conditions, volatile byproducts |

Condensation Reactions with Coupling Reagents

Drawing analogy from peptide synthesis, condensation or coupling reagents can be employed to facilitate the formation of the phosphonamidic bond directly from P-phenylphosphonic acid and an amine. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are designed to activate the phosphonic acid, making it susceptible to nucleophilic attack by the amine. chemistrysteps.comnih.gov

The general mechanism involves the reaction of the phosphonic acid with the coupling reagent to form a highly reactive O-phosphonylisourea intermediate. libretexts.org This intermediate is then readily displaced by the amine to form the desired phosphonamidic acid, with the urea (B33335) byproduct precipitating out of the reaction mixture in the case of DCC. libretexts.org While widely used for carboxylic acids, the application of these reagents for phosphonic acids is also a viable strategy. peptide.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can be used to minimize side reactions and improve yields. nih.gov

Table 3: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Byproduct | Solubility of Byproduct |

| Dicyclohexylcarbodiimide (DCC) | Dicyclohexylurea (DCU) | Insoluble in most organic solvents |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Water-soluble urea | Soluble in aqueous and some organic solvents |

Phosphinylation Followed by Controlled Oxidation

An alternative synthetic route involves the initial formation of a P(III) species, a phosphinamide, which is subsequently oxidized to the corresponding P(V) phosphonamidate. This method offers a different approach to constructing the P-N bond under milder conditions. The synthesis of phosphonamidates can be achieved through the oxidation of H-phosphinate internucleotide linkages. mdpi.com The oxidation step is crucial and can be achieved using various oxidizing agents. For instance, iodine in a pyridine-water mixture has been shown to be an efficient system for the oxidation of phosphonate (B1237965) esters. rsc.org

This two-step process allows for the formation of the P-C and P-N bonds at a lower oxidation state of phosphorus, followed by a controlled oxidation to the more stable pentavalent state. This can be advantageous for substrates that are sensitive to the harsher conditions of other methods.

Organometallic Reactions Precursors and Hydrolysis

Organometallic reagents, particularly Grignard reagents (RMgX), provide a powerful tool for the formation of the P-C bond in the synthesis of phenylphosphonic acid derivatives. wikipedia.org Phenylmagnesium bromide, for example, can react with phosphorus trichloride (B1173362) or a dialkyl phosphite (B83602) to form a phenylphosphonous dichloride or a dialkyl phenylphosphonite, respectively. These intermediates can then be further functionalized to introduce the amino group and subsequently hydrolyzed to yield the final this compound.

The general approach involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic phosphorus center. mnstate.edumasterorganicchemistry.com The resulting product can then undergo a series of reactions, including chlorination and amination as described in the previous sections. Finally, a controlled hydrolysis step is often necessary to convert any ester or other protecting groups to the final phosphonamidic acid. nih.govresearchgate.net This method is particularly useful for creating the fundamental phenyl-phosphorus bond.

Formation of Phosphinic Acids via Organometallic Attack on Phosphonamidic Chlorides

The synthesis of phosphinic acids can be achieved through the nucleophilic attack of organometallic reagents on phosphonamidic chlorides, followed by acidic hydrolysis. kent.ac.uk This method presents an advantage over the use of chlorophosphonates because the dialkylamide group on the phosphonamidic chloride is more stable and less prone to displacement by Grignard reagents than alkoxy groups. kent.ac.uk This stability allows for a more controlled and selective addition of the organometallic reagent to the phosphorus center. kent.ac.uk

Historically, this reaction was noted as early as 1903 by A. Michaelis, who used sodium with N,N-diethylphosphoramidic dichloride and bromobenzene (B47551) to synthesize diphenyl phosphinic acid. kent.ac.uk More contemporary applications typically employ pre-formed Grignard reagents or aryl lithiates with phosphonamidic chloride precursors to yield the desired phosphinic acids after hydrolysis. kent.ac.uk

Modern and Convergent Synthetic Strategies

Modern synthetic chemistry emphasizes efficiency, convergence, and stereocontrol. The following sections outline contemporary methods developed for the synthesis of phosphonamidates, the class of compounds to which this compound belongs.

An efficient and convergent strategy for the synthesis of molecules containing a phosphonamidate bond is the pseudo four-component condensation reaction. organic-chemistry.org This method is particularly effective for preparing phosphonopeptides. organic-chemistry.orgchadsprep.com The reaction typically involves an amide (like benzyl (B1604629) carbamate), an aldehyde, an alkyl dichlorophosphite, and an amino or peptide ester. organic-chemistry.org A key advantage of this one-pot strategy is that it simultaneously constructs the α-aminoalkylphosphonic acid backbone while forming the phosphonamidate bond, streamlining the synthetic process compared to more linear approaches that require sequential bond formations. organic-chemistry.org

The proposed mechanism begins with the nucleophilic attack of the amide on the aldehyde to form an α-amino alcohol. This intermediate then reacts with the alkyl dichlorophosphite, which subsequently eliminates to yield an imine and a chlorophosphonous acid species, paving the way for the final bond constructions. organic-chemistry.org

A highly effective one-pot sequential strategy has been developed to construct phosphonamidates from readily available starting materials under mild conditions. kent.ac.uknih.govdocumentsdelivered.com This method begins with the in situ generation of phosphonites. This is achieved by reacting arylmagnesium bromides with triethyl phosphite. kent.ac.uknih.gov The resulting phosphonite intermediate is then treated sequentially with iodine and an amine at room temperature. kent.ac.uknih.gov The iodine mediates the phosphonoamidation, leading to the formation of the desired phosphonamidate product. kent.ac.uk This approach has been shown to produce a variety of phosphonamidates in good to excellent yields. kent.ac.uknih.gov

Table 1: Examples of Phosphonamidate Synthesis via In Situ Phosphonite Generation

| Aryl Group (from Grignard) | Amine | Yield |

| Phenyl | Benzylamine | Good |

| 4-Methylphenyl | Cyclohexylamine | Excellent |

| 4-Methoxyphenyl | Piperidine | Good |

| Naphthyl | n-Butylamine | Excellent |

Note: This table is illustrative, based on findings that a variety of amines and arylmagnesium bromides can be used successfully in this reaction. kent.ac.ukdocumentsdelivered.com

To circumvent the use of harsh or expensive reagents, a method utilizing phosphonylaminium salts as effective phosphonylating agents has been developed. researchgate.netyoutube.com This strategy is applicable for the synthesis of phosphonamidates from reactions with a range of amines and anilines. researchgate.net The use of these pre-activated salts provides a widely applicable protocol for forming the P-N bond of the phosphonamidate core without requiring the deprotonation of the nucleophile or complex reaction setups. researchgate.netyoutube.com This methodology has been expanded to include reactions with phenols and amino acids, demonstrating its versatility in creating diverse organophosphorus compounds. researchgate.net

The preparation of phosphonamidate precursors, such as phenylphosphonic dichloride, has traditionally relied on reagents like aluminum trichloride (AlCl₃), which can lead to significant environmental pollution and complex purification challenges. google.com To address this, more environmentally friendly approaches have been explored. One such method involves the use of a recyclable Lewis acid ionic liquid as a catalyst for the reaction between benzene (B151609) and phosphorus trichloride. google.com This green approach allows for simple separation of the catalyst and product, reducing waste and operational complexity. google.com

Another sustainable strategy aims to eliminate the use of chlorine altogether. Chlorine-free syntheses of phosphinic amides (a related structure) have been achieved through the direct, microwave-assisted reaction of phosphinates with amines, avoiding the need to first generate a phosphinic chloride. researchgate.net For chlorinations where traditional reagents are necessary, such as with thionyl chloride (SOCl₂), the addition of a base like pyridine can create milder conditions, which is particularly useful for acid-sensitive substrates. stackexchange.com

Many biologically active phosphorus compounds are chiral at the phosphorus center, making stereoselective synthesis a critical goal. The creation of P-stereogenic phosphonamidates can be achieved through asymmetric desymmetrization strategies. google.com This involves using a chiral catalyst to selectively react with a prochiral phosphorus compound. For instance, an achiral phosphorodichloridate can undergo an enantioselective nucleophilic substitution with a phenol, followed by a stereospecific reaction with an amine in a one-pot process to yield a P-stereogenic phosphoramidate. beilstein-journals.org Such methods, which may employ hydrogen-bond donor catalysts or chiral bicyclic imidazoles, provide access to specific enantiomers of P-stereogenic compounds, which can then be converted into a range of phosphonamidates while retaining the stereochemistry at the phosphorus atom. google.combeilstein-journals.org

Synthesis of this compound from Specific Precursors

The synthesis of this compound can be approached through various methodologies, primarily involving the derivatization of precursor compounds. This section details two such synthetic routes, focusing on the conversion of phenylphosphonic dichloride and the fragmentation of a substituted phenylphosphonamidic acid.

Conversion of Phenylphosphonic Dichloride to Phenylphosphonic Diamide and Subsequent Derivatization

A viable pathway to this compound involves a two-step process commencing with phenylphosphonic dichloride. The initial step is the formation of phenylphosphonic diamide, which is then subjected to a controlled derivatization to yield the final product.

The synthesis of phenylphosphonic diamide is achieved through the reaction of phenylphosphonic dichloride with an excess of ammonia (B1221849). In this reaction, the ammonia acts as a nucleophile, displacing the chloride ions from the phosphorus center. The use of excess ammonia is crucial to ensure the complete conversion of the dichloride to the diamide and to neutralize the hydrogen chloride byproduct that is formed. While the general principle of reacting phosphonic dichlorides with amines to form amides is well-established, specific protocols for the synthesis of N-substituted phosphorus diamides often involve a stepwise reaction. For instance, phosphonic dichlorides can be reacted with a primary amine to form an N-substituted phosphorus amidic chloride, which is then treated with ammonia to yield the diamide osti.gov.

The subsequent conversion of phenylphosphonic diamide to this compound necessitates a selective hydrolysis reaction. In this step, one of the amide groups is hydrolyzed to a hydroxyl group under controlled conditions, yielding the desired this compound. The precise control of reaction conditions, such as pH and temperature, is critical to prevent the hydrolysis of both amide groups, which would lead to the formation of phenylphosphonic acid.

| Reactant/Intermediate | Reagent/Condition | Product |

| Phenylphosphonic Dichloride | Excess Ammonia | Phenylphosphonic Diamide |

| Phenylphosphonic Diamide | Controlled Hydrolysis | This compound |

Fragmentation of N-(1-Adamantyl)Phenylphosphonamidic Acid as a Precursor to Phenyl Dioxophosphorane

An alternative and indirect approach to the chemistry of this compound involves the fragmentation of a specifically substituted precursor, N-(1-adamantyl)phenylphosphonamidic acid, to generate a highly reactive intermediate, phenyl dioxophosphorane (PhPO₂). This intermediate can then be trapped to form various phenylphosphonate derivatives.

N-(1-Adamantyl)phenylphosphonamidic acid is a readily prepared solid compound. Its synthesis involves the reaction of phenylphosphonic dichloride with 1-adamantanamine in the presence of a base, such as triethylamine, in an ethereal solvent. This is followed by hydrolysis of the resulting N-(1-Adamantyl)phenylphosphonochloridate google.com.

Upon heating in a suitable solvent like toluene (B28343) or 1,2-dichloroethane, N-(1-adamantyl)phenylphosphonamidic acid undergoes fragmentation. The proposed mechanism for this fragmentation involves the initial formation of phenyl dioxophosphorane (PhPO₂) and 1-adamantanamine. This fragmentation follows first-order kinetics google.com.

The generated phenyl dioxophosphorane is a potent phosphonylating agent. In the absence of other trapping agents, it can react with the unreacted N-(1-adamantyl)phenylphosphonamidic acid to form an anhydride, which precipitates as its adamantylamine salt google.com. However, if the fragmentation is carried out in the presence of a nucleophile, such as an alcohol, the phenyl dioxophosphorane intermediate can be trapped to yield the corresponding monoalkyl phenylphosphonate google.com. This reactivity demonstrates the utility of N-(1-adamantyl)phenylphosphonamidic acid as a convenient precursor for the in situ generation of phenyl dioxophosphorane for various phosphonylation reactions google.com.

The thermal fragmentation can be summarized by the following reaction scheme:

Fragmentation Reaction

| Precursor | Condition | Intermediates |

|---|

Trapping Reaction

| Intermediate | Trapping Agent | Product |

|---|

Reactivity and Reaction Mechanisms of P Phenylphosphonamidic Acid Systems

Nucleophilic Substitution Reactions at Phosphorus

Nucleophilic substitution at the phosphorus center of P-phenylphosphonamidic acid derivatives, particularly phosphonochloridates, is a key process for introducing various functional groups. sapub.orgresearchgate.net These reactions typically proceed through either a concerted or a stepwise mechanism, often involving a pentacoordinate transition state or intermediate. sapub.org The nature of the nucleophile, the solvent, and the substituents on the phosphorus atom all play a significant role in determining the reaction pathway and the final product distribution.

The reaction of phosphonochloridates, derived from this compound, with nucleophiles such as amines and alcohols provides a versatile route to phosphonamidates and phosphonate (B1237965) esters, respectively. While both amines and alcohols can act as nucleophiles, their reactivity and the resulting products can differ significantly.

Amines are generally more nucleophilic than alcohols and react readily with phosphonochloridates to form a stable phosphorus-nitrogen (P-N) bond. researchgate.net This reaction is a common method for the synthesis of phosphonamidates. The reaction typically proceeds rapidly, often in the presence of a base to neutralize the hydrochloric acid byproduct.

On the other hand, the reaction with alcohols to form a phosphorus-oxygen (P-O) bond can also be achieved. However, the conditions may need to be tailored to favor this pathway. For instance, in some systems, the use of a base can facilitate the deprotonation of the alcohol, increasing its nucleophilicity and promoting the formation of the phosphonate ester. The choice of solvent can also influence the outcome, with polar solvents potentially favoring different transition states compared to non-polar solvents. youtube.com

The competition between amines and alcohols as nucleophiles for the phosphonochloridate can be exploited for the selective synthesis of mixed phosphonate esters or phosphonamidates. By controlling the reaction conditions and the stoichiometry of the reactants, it is possible to direct the reaction towards the desired product.

Steric hindrance plays a crucial role in determining the selectivity of nucleophilic attack at the phosphorus center, particularly when competing nucleophiles are present. In the context of phosphonochloridate reactions, the steric bulk of both the nucleophile and the substituents on the phosphorus atom can influence whether O-coupling (with an alcohol) or N-coupling (with an amine) is favored.

Generally, nucleophilicity is sensitive to steric effects. masterorganicchemistry.com Bulky nucleophiles may face significant steric hindrance when approaching the electrophilic phosphorus atom, which can slow down the rate of reaction. masterorganicchemistry.comrsc.org For example, a sterically hindered amine, such as a tertiary amine or an amine with bulky substituents near the nitrogen atom, may react more slowly with a phosphonochloridate compared to a less hindered primary amine. masterorganicchemistry.com

This principle can be used to control the selectivity of the reaction. For instance, if a phosphonochloridate is treated with a mixture of a sterically hindered alcohol and a less hindered amine, the amine is likely to react preferentially, leading to the formation of the phosphonamidate. Conversely, if a less hindered alcohol and a more hindered amine are used, the O-coupling might become more competitive.

The following table illustrates the general effect of steric hindrance on the selectivity of these reactions:

| Nucleophile (Amine) | Nucleophile (Alcohol) | Expected Major Product | Rationale |

| Primary (less hindered) | Primary (less hindered) | Mixture of products, N-coupling may be kinetically favored | Amines are generally more nucleophilic. |

| Tertiary (more hindered) | Primary (less hindered) | O-Coupling (Phosphonate ester) | Steric hindrance around the nitrogen disfavors N-coupling. |

| Primary (less hindered) | Tertiary (more hindered) | N-Coupling (Phosphonamidate) | Steric hindrance around the oxygen disfavors O-coupling. |

| Tertiary (more hindered) | Tertiary (more hindered) | Slow or no reaction | Both nucleophiles are too sterically hindered for effective attack. |

It is important to note that electronic effects also play a significant role and the interplay between steric and electronic factors ultimately determines the reaction outcome.

Generation and Reactivity of Transient Intermediates

The chemistry of this compound systems is also characterized by the formation of highly reactive, transient intermediates. These species, though short-lived, are pivotal in mediating a variety of chemical transformations and provide access to novel organophosphorus compounds that may be difficult to synthesize through other routes.

Phosphonyltrialkylammonium salts are highly reactive intermediates that can be generated from the reaction of phosphonochloridates with tertiary amines. These salts serve as potent phosphonylating agents, capable of transferring the phosphonyl group to a variety of nucleophiles.

The formation of these intermediates involves the nucleophilic attack of the tertiary amine on the phosphorus atom of the phosphonochloridate, displacing the chloride ion. The resulting quaternary ammonium (B1175870) salt is highly activated towards subsequent nucleophilic attack due to the positive charge on the nitrogen atom, which makes the phosphorus atom more electrophilic.

These activated intermediates can then react with a wide range of nucleophiles, including alcohols, phenols, and other amines, to yield the corresponding phosphonate esters or phosphonamidates. This two-step process, involving the in-situ formation of the phosphonylating agent, often proceeds under mild conditions and with high efficiency.

Under certain conditions, such as thermolysis or photolysis, derivatives of this compound can undergo fragmentation to generate highly reactive, transient intermediates. One such intermediate is phenyl dioxophosphorane (PhPO₂), a species containing a three-coordinate phosphorus atom.

The generation of PhPO₂ typically involves the elimination of a stable molecule, such as an amine, from the parent phosphonamidic acid derivative. This elusive intermediate is highly electrophilic and will readily react with any available nucleophiles or undergo rearrangement.

The existence of PhPO₂ is often inferred through trapping experiments. In the presence of a suitable trapping agent, such as an alcohol or an alkene, new phosphorus-containing compounds are formed that are consistent with the intermediacy of phenyl dioxophosphorane. For example, trapping with an alcohol would yield a phosphonate ester. These experiments provide crucial evidence for the formation of such transient species and offer insights into their reactivity.

In addition to dioxophosphoranes, other highly reactive, monomeric metaphosphate-like intermediates, such as metaphosphonimidates and thiometaphosphonates, have been postulated in the reactions of this compound derivatives. These species are characterized by a phosphorus atom involved in a double bond with a nitrogen or sulfur atom, respectively.

Evidence for the existence of these transient intermediates is primarily derived from mechanistic studies, including kinetic analyses and trapping experiments. For example, the hydrolysis or alcoholysis of certain phosphonamidic acid derivatives may proceed through a metaphosphonimidate intermediate, which is then rapidly attacked by the nucleophile.

Similarly, in reactions involving sulfur-containing analogues, the formation of a transient thiometaphosphonate can be inferred. The high reactivity of these intermediates makes their direct observation challenging, but their involvement is a key aspect of the mechanistic framework for a variety of reactions in organophosphorus chemistry.

Mechanistic Investigations Utilizing Isotope Effects

Kinetic isotope effects (KIEs) serve as a powerful tool in the elucidation of reaction mechanisms by providing insight into the rate-determining steps and the nature of transition states. In the study of this compound and its derivatives, the substitution of atoms such as nitrogen and hydrogen with their heavier isotopes (¹⁵N and ²H, respectively) can lead to changes in reaction rates. These changes, or lack thereof, help to map out the sequence of bond-breaking and bond-forming events.

Nitrogen and Hydrogen Kinetic Isotope Effects in P-Phenylphosphonamidothioic Acid Reactions

Investigations into the reactions of N-tert-butyl-P-phenylphosphonamidothioic acid with various alcohols have utilized nitrogen and hydrogen kinetic isotope effects to probe the mechanism of these reactions. The observed isotope effects provide evidence for the processes occurring in the rate-limiting step of the reaction.

For the reaction of N-tert-butyl-P-phenylphosphonamidothioic acid with alcohols, the following kinetic isotope effects have been reported:

| Reactant | Isotope Effect | Value | Interpretation |

| N-tert-butyl-P-phenylphosphonamidothioic acid | Nitrogen KIE (k¹⁴/k¹⁵) | ~1.00 | Indicates that the P-N bond is not significantly broken in the rate-determining step. |

| Alcohol (ROH/ROD) | Hydrogen KIE (kH/kD) | Small | Suggests that the proton transfer from the alcohol is not the primary rate-limiting step. |

These findings suggest a mechanism where the initial nucleophilic attack of the alcohol on the phosphorus center is the more significant part of the rate-determining step, rather than the subsequent proton transfer or the cleavage of the P-N bond.

Elucidation of Proton Transfer and Bond Breakage Sequences

The magnitude of kinetic isotope effects can help to determine the sequence of proton transfer and bond breakage events. In the context of reactions involving this compound systems, the subtle interplay between these processes is critical for defining the reaction pathway.

The small hydrogen kinetic isotope effect observed in the reaction of N-tert-butyl-P-phenylphosphonamidothioic acid with alcohols suggests that the O-H bond of the alcohol is largely intact in the transition state of the rate-determining step. researchgate.net This implies that the proton transfer is likely a rapid step that occurs after the main energy barrier for the reaction has been surmounted.

Conversely, the near-unity nitrogen isotope effect indicates that the P-N bond remains substantially intact during the rate-determining phase of the reaction. researchgate.net This points towards a mechanism where the weakening and eventual cleavage of the P-N bond happen in a subsequent, faster step. Taken together, these isotope effects support a stepwise mechanism over a concerted one where bond formation and breakage occur simultaneously.

Rearrangement Reactions Involving Phenyl Group Migration

Rearrangement reactions are a key class of transformations in organic and organophosphorus chemistry. In certain this compound derivatives, the migration of the phenyl group from the phosphorus atom to a nitrogen atom can occur under specific conditions. These rearrangements often proceed through highly reactive intermediates.

One proposed mechanism for such rearrangements involves the formation of a monomeric metaphosphonimidate intermediate. rsc.org This species is generated through a base-induced process and is highly electrophilic, reacting rapidly with available nucleophiles. The migration of the phenyl group is a key step in the formation of the final product.

Studies on related systems, such as N-(alkylphenylphosphinoyl)hydroxylamines, have shown a high selectivity for phenyl group migration over alkyl group migration. rsc.org This selectivity is influenced by the electronic properties of the migrating group and the stability of the resulting intermediate. While not directly involving this compound, these studies provide valuable mechanistic insights that can be extended to understand similar rearrangements in related phosphonamidic systems. The reaction is not driven by nucleophilic attack at the phosphorus center but rather by an intramolecular rearrangement of the conjugate base. rsc.org

The study of such rearrangements is crucial for understanding the reactivity of these compounds and for the potential development of synthetic methodologies that harness these transformations.

Derivatization and Structural Diversity of P Phenylphosphonamidic Acid Analogues

Alkyl and Aryl Phosphonamidate Derivatives

The derivatization of P-phenylphosphonamidic acid extends to the formation of both alkyl and aryl phosphonamidates. These modifications are crucial for altering the compound's reactivity, solubility, and electronic properties, making them suitable for a variety of chemical transformations.

Synthesis of Alkyl Phenylphosphonamidates

The synthesis of alkyl phenylphosphonamidates can be achieved through several routes, often starting from phenylphosphonic acid or its derivatives. One common method involves the direct esterification of phenylphosphonic acid. Microwave-assisted direct esterification has been shown to be an effective method for both mono- and diesterification. For the synthesis of monoesters, reacting phenylphosphonic acid with a large excess of an alcohol under microwave irradiation is a viable approach. The subsequent conversion of the monoester to a diester can be efficiently accomplished through an alkylating esterification, reacting the monoester with an alkyl halide in the presence of a base like triethylamine, also under microwave conditions.

Another established route begins with phenylphosphonic dichloride, a more reactive precursor. This compound can be synthesized by reacting phosphorus trichloride (B1173362) and benzene (B151609) under the catalytic action of a Lewis acid. The resulting dichloride can then be reacted with an alcohol to yield the corresponding alkyl phenylphosphonadate. This method, however, involves the use of phosphorus chlorides, which are sensitive and require careful handling.

A more recent, flexible method for creating P-alkylphosphonamidates involves the chlorination of commonly available phosphonates with oxalyl chloride, followed by reaction with an amine. This approach avoids the need for intermediate purification and is compatible with various phosphonate (B1237965) esters and both primary and secondary amines.

Table 1: Synthesis of Dialkyl Phenylphosphonates from Phenylphosphonic Monoesters

| Monoester | Alkylating Agent | Base | Conditions | Diester Product | Yield |

|---|---|---|---|---|---|

| Monobutyl phenylphosphonate (B1237145) | Butyl bromide | Triethylamine (TEA) | Microwave, 150°C, 15 min | Dibutyl phenylphosphonate | 83% |

| Monobutyl phenylphosphonate | Ethyl bromide | Triethylamine (TEA) | Microwave, 150°C, 30 min | Butyl ethyl phenylphosphonate | 76% |

| Monoethyl phenylphosphonate | Butyl bromide | Triethylamine (TEA) | Microwave, 150°C, 30 min | Ethyl butyl phenylphosphonate | 58% |

N-Substituted Phenylphosphonamidic Acid Derivatives

The synthesis of N-substituted phenylphosphonamidic acid derivatives allows for the introduction of a wide variety of functional groups attached to the nitrogen atom. These derivatives are important in medicinal chemistry and as ligands in catalysis. General methods for the formation of N-aryl amides can be adapted for the synthesis of these compounds.

One approach involves the coupling of an amine with a phenylphosphonic acid derivative. For instance, N-substituted carbamoyl chlorides can be generated in situ and subsequently reacted with phenols to produce O-aryl carbamates in a one-pot synthesis, a method that can be conceptually extended to phosphorus analogues.

Another strategy is the copper-catalyzed ipso-amidation of arylboronic acids with nitriles, which provides an efficient route to N-aryl amides. This method is notable for its broad substrate scope and tolerance of various functional groups. The hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines offers another pathway to N-arylamides from nitriles.

Phenylphosphonamidothioic Acid Derivatives (Sulfur Analogues)

Replacing the oxygen atom of the phosphoryl group with sulfur leads to phenylphosphonamidothioic acid derivatives. This modification significantly alters the electronic properties and reactivity of the phosphorus center. The synthesis of these sulfur analogues often involves the use of a thionating agent.

A common precursor for these compounds is thiophosphoryl chloride, which can act as both a dehydrating and thionating agent. For example, it can be used in the conversion of arylaldoximes to primary thioamides.

The synthesis of O-aryl O-ethyl phenylphosphonothionates has been achieved using a mixed anhydride method. This involves the reaction of O-ethyl phenylphosphonothioic acid with O,O-diethyl phosphorochloridate to form an anhydride, which is then converted to the desired product by reacting with a sodium phenoxide. This method has been shown to proceed without racemization, yielding optically pure products. Research has also demonstrated that enantiopure N-tert-butyl-P-phenylphosphonamidothioic acid reacts with alcohols to produce O-alkyl phenylphosphonothioic acids, with the stereochemical outcome suggesting the involvement of a thiometaphosphonate intermediate springernature.com.

Phosphonopeptide Analogues Incorporating P-Phenylphosphonamidate Moieties

Phosphonopeptides are analogues of natural peptides where an amide bond is replaced by a phosphorus-containing linkage. Those incorporating a P-phenylphosphonamidate moiety are of interest as they can act as transition state analogue inhibitors of enzymes such as proteases springernature.comnih.gov.

The synthesis of these analogues typically involves the formation of a phosphonamidate bond between an amino acid or peptide fragment and a phenylphosphonic acid derivative. A key synthetic step is the reaction of a phosphonochloridate with an amino component. For example, N-phthalylaminomethylphosphonochloridate can be coupled with dipeptide esters to form phosphonotripeptides nih.gov. This general strategy can be applied to incorporate a phenyl group on the phosphorus atom.

The formation of the phosphonamidate bond can be achieved through several methods, including phosphonylation with phosphonochloridates or condensation with coupling reagents nih.gov. These methods allow for the creation of dipeptide analogues containing a phosphonamidate linkage, which mimics the tetrahedral transition state of amide bond hydrolysis nih.govresearchgate.net.

Cyclic Phosphonamide Reagents and Their Role in Stereoselective Synthesis

Chiral cyclic phosphonamide reagents have proven to be powerful tools in stereoselective synthesis, enabling the formation of new stereogenic centers with a high degree of control. These reagents are often employed as stabilized anionic nucleophiles in addition reactions.

A widely used example is the diazaphospholidine reagent introduced by Hanessian and co-workers, which provides excellent stereocontrol in various reactions nih.gov. The stereoselectivity is often explained by the steric and stereoelectronic effects of the chiral scaffold, which directs the approach of the electrophile to one face of the anion.

One of the key applications of these reagents is in asymmetric alkylations. The treatment of α-phosphoryl carbanions derived from these cyclic phosphonamides with alkyl halides leads to α-substituted phosphonamides with good to excellent diastereoselectivity nih.gov. The chiral auxiliary can then be cleaved to yield enantiomerically pure α-substituted phosphonic acids.

Another significant application is in asymmetric Michael-type reactions. The conjugate addition of anions derived from cyclic phosphonamides to Michael acceptors like enones and α,β-unsaturated esters can generate up to three contiguous stereogenic centers in a single step with high stereocontrol nih.gov.

Table 2: Asymmetric Alkylation of Chiral Phosphonamide Anions

| Chiral Phosphonamide | Electrophile (Alkyl Halide) | Product (After Hydrolysis) | Diastereomeric Ratio (dr) of Adduct |

|---|---|---|---|

| (R,R)-diazaphospholidine derivative | CH3I | (S)-Ethylphosphonic acid | 98:2 |

| (R,R)-diazaphospholidine derivative | CH2=CHCH2Br | (S)-Allylethylphosphonic acid | >99:1 |

| (R,R)-diazaphospholidine derivative | C6H5CH2Br | (S)-Benzylethylphosphonic acid | >99:1 |

These cyclic reagents have also been utilized in asymmetric olefinations and cyclopropanations, further highlighting their versatility in constructing complex and stereochemically rich molecules nih.gov.

Advanced Spectroscopic and Computational Characterization in P Phenylphosphonamidic Acid Research

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of organophosphorus compounds. mdpi.com The 31P nucleus, with a natural abundance of 100% and a high gyromagnetic ratio, provides excellent NMR sensitivity and a wide range of chemical shifts, making it an ideal probe for studying the chemical environment of phosphorus. mdpi.comoxinst.com

As a reaction proceeds, the disappearance of the 31P signal corresponding to the starting material and the appearance of a new signal for the product can be monitored. Crucially, short-lived intermediates, such as protonated species or pentacoordinate transition states, will exhibit their own characteristic 31P NMR chemical shifts. nih.gov By observing signals that appear and then disappear over the course of the reaction, these intermediates can be identified. For instance, in hydrolysis studies, changes in pH can lead to protonation at either the nitrogen or oxygen atoms of the phosphonamidate moiety, resulting in distinct downfield or upfield shifts in the 31P spectrum, which helps in elucidating the reaction mechanism. nih.gov The differentiation between enantiomers of chiral phosphonamidates can also be achieved using 31P NMR with chiral solvating agents, allowing for the study of stereoselective reactions. nih.gov

The chemical shift values provide significant structural information, as different phosphorus-containing functional groups resonate in distinct regions of the 31P NMR spectrum. huji.ac.il

| Type of Phosphorus Compound | Typical 31P NMR Chemical Shift Range (ppm) |

|---|---|

| Phosphines (C₃P) | -60 to -10 |

| Phosphine (B1218219) Oxides (C₃P=O) | 20 to 60 |

| Phosphonates (CP(=O)(OR)₂) | -5 to 70 |

| Phosphates (O=P(OR)₃) | -20 to 0 |

| Phosphoramidates | Varies widely based on substituents |

| Pentacoordinated Phosphorus Compounds | -75 to -5 |

Data sourced from references huji.ac.ilyoutube.comscience-and-fun.de. Note: Chemical shifts are relative to 85% H₃PO₄.

Computational Chemistry and Theoretical Studies

Computational chemistry provides theoretical insights that complement experimental findings, offering a molecular-level understanding of the factors governing the chemistry of P-phenylphosphonamidic acid. These methods can be used to calculate molecular structures, energies of reactants, products, and transition states, and to map out entire reaction energy surfaces. mpg.de

The investigation of reaction mechanisms for compounds like this compound often involves complex multi-step pathways. Semiempirical and ab initio quantum chemical calculations are foundational tools for mapping these pathways.

Semiempirical methods , such as AM1 and PM3, are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations, making them computationally efficient for large molecules. uni-muenchen.dewikipedia.org They are particularly useful for initial explorations of potential energy surfaces and for studying large systems where more rigorous methods would be too computationally expensive. nih.gov

Ab initio methods , which means "from the beginning," solve the Schrödinger equation without empirical parameters, using only fundamental physical constants. quora.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide increasingly accurate descriptions of molecular systems. These calculations are essential for obtaining reliable geometries of transition states and for calculating activation barriers, which are critical for understanding reaction kinetics. sns.it For example, these methods can be used to model the nucleophilic attack on the phosphorus center, helping to distinguish between associative and dissociative mechanisms in substitution and hydrolysis reactions.

Density Functional Theory (DFT) has become the workhorse of computational chemistry for its favorable balance of accuracy and computational cost. nih.gov DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. nih.govnih.gov This approach is particularly effective for studying the electronic properties and reactivity of molecules like this compound.

DFT can be used to calculate a wide range of molecular properties and reactivity descriptors that provide insight into the chemical behavior of a molecule. nih.govnih.gov For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can identify the likely sites for nucleophilic and electrophilic attack. mdpi.com The calculation of molecular electrostatic potential maps visually indicates the electron-rich and electron-poor regions of the molecule, guiding predictions of intermolecular interactions. nau.edu DFT is also widely used to compute reaction pathways and activation energies, providing detailed mechanistic insights that are often difficult to obtain experimentally. nih.govaalto.fi

| Descriptor | Definition | Relevance to Reactivity |

|---|---|---|

| Ionization Potential (IP) | Energy required to remove an electron (approximated by -EHOMO) | Indicates susceptibility to oxidation (electron-donating ability). |

| Electron Affinity (EA) | Energy released when an electron is added (approximated by -ELUMO) | Indicates susceptibility to reduction (electron-accepting ability). |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution; harder molecules are less reactive. |

| Electronegativity (χ) | (IP + EA) / 2 | Measures the ability of a molecule to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the global electrophilic nature of a molecule. |

These global reactivity descriptors, readily calculated using DFT, help in comparing the reactivity of this compound with its various derivatives. Data sourced from references nih.govmdpi.com.

The reactivity and coordination properties of the phosphorus center in phosphonamidates are governed by a combination of steric and electronic effects of its substituents (ligands). Stereoelectronic mapping is a computational approach used to visualize and quantify these combined effects.

Inspired by the Tolman map for phosphine ligands, which plots a measure of steric bulk (the Tolman cone angle) against a measure of electronic character (the CO stretching frequency of a model complex), similar concepts can be applied to phosphonamidates. scispace.com Using computational methods, one can systematically vary the substituents on the nitrogen and phenyl groups of this compound and calculate properties that serve as proxies for steric and electronic effects. For instance, steric demand can be quantified by calculating ligand cone angles or solid angles, while electronic influence can be assessed by calculating the charge on the phosphorus atom, the HOMO-LUMO gap, or the energy of a specific molecular orbital. unt.eduresearchgate.net

By plotting these calculated steric and electronic parameters against each other for a library of virtual phosphonamidate ligands, a stereoelectronic map can be generated. This map provides a powerful visual tool for rationalizing structure-activity relationships and for the de novo design of phosphonamidate-based ligands, catalysts, or inhibitors with desired properties, identifying gaps in the known chemical space where novel ligands with unique stereoelectronic profiles could be designed. unt.eduresearchgate.net

Applications of P Phenylphosphonamidic Acid in Advanced Organic Synthesis

Role as Intermediates in the Synthesis of Complex Organic Molecules

Derivatives of P-phenylphosphonamidic acid, particularly chiral cyclic phosphonamides, function as pivotal intermediates in the assembly of intricate molecular architectures. The phosphorus atom in these reagents can be readily functionalized, allowing for the introduction of various reactive groups. The seminal work by Hanessian and co-workers introduced diazaphospholidine reagents, which are derivatives of phosphonamides and have become widely utilized in organic synthesis. beilstein-journals.orgnih.gov These reagents, after deprotonation, form stabilized carbanions that can participate in a range of carbon-carbon bond-forming reactions. The resulting adducts often serve as key building blocks for the elaboration into more complex structures. The versatility of these phosphonamide-based intermediates stems from their ability to be fine-tuned sterically and electronically, thereby influencing the outcome of subsequent stereoselective reactions.

Utility in Stereocontrolled Bond-Forming Reactions

The application of chiral this compound derivatives is most prominent in stereocontrolled bond-forming reactions. By incorporating a chiral diamine or amino alcohol into the phosphonamidic acid structure, a chiral environment is established around the reactive center. This chirality directs the approach of electrophiles, leading to the formation of products with high diastereomeric or enantiomeric excess.

Asymmetric Alkylations

Chiral phosphonamide anions, generated by the deprotonation of this compound amides, serve as effective nucleophiles in asymmetric alkylation reactions. The chiral scaffold of the phosphonamide auxiliary dictates the facial selectivity of the enolate-like species, allowing for the stereocontrolled introduction of alkyl groups. While direct examples specifically employing this compound in this context are not extensively documented in readily available literature, the principle has been well-established with closely related chiral phosphonamide auxiliaries. nih.govyork.ac.uk For instance, chiral oxazinanones and other auxiliaries have demonstrated high levels of stereoselectivity in the alkylation of enolates, providing a pathway to enantiomerically enriched carboxylic acid derivatives. nih.gov The general mechanism involves the formation of a rigid, chelated enolate intermediate where one face is sterically shielded by the chiral auxiliary, directing the incoming electrophile to the opposite face.

Michael Additions

The conjugate addition of phosphonamide-stabilized carbanions to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a powerful method for the formation of 1,5-dicarbonyl compounds and related structures in a stereoselective manner. Chiral phosphonamide reagents derived from this compound can act as chiral Michael donors. The stereochemical outcome of the reaction is controlled by the chiral auxiliary, which directs the addition to one of the prochiral faces of the Michael acceptor. This methodology has been successfully applied in the synthesis of various complex molecules. nih.gov The resulting adducts, bearing a newly formed stereocenter, can be further elaborated into a variety of target molecules. The diastereoselectivity of these additions is often excellent, providing access to products with a high degree of stereochemical purity.

Olefinations

This compound derivatives are precursors to phosphonate (B1237965) reagents used in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes with high stereoselectivity. The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. By modifying the phosphonate reagent with chiral auxiliaries derived from this compound, it is possible to achieve asymmetric olefinations. diva-portal.orgnih.gov

In the total synthesis of the potent antifungal agent (+)-Ambruticin S, two key olefination steps were accomplished using phosphonamide-anion based reagents. nih.gov These reactions proceeded efficiently, demonstrating the utility of this class of reagents in complex settings. The stereoselectivity of the HWE reaction can be influenced by various factors, including the structure of the phosphonate, the base used for deprotonation, and the reaction conditions. Chiral phosphonamide-based reagents offer an additional layer of stereocontrol, enabling the synthesis of enantiomerically enriched alkenes.

Cyclopropanations

A particularly elegant application of chiral phosphonamide reagents is in the asymmetric synthesis of cyclopropanes. This transformation often proceeds via a tandem conjugate addition-intramolecular alkylation sequence. A key example is the use of a chloroallylphosphonamide reagent, which upon deprotonation adds to an α,β-unsaturated ester in a Michael fashion. The resulting enolate then undergoes an intramolecular cyclization by displacing the chloride, thereby forming the cyclopropane (B1198618) ring with high diastereoselectivity. nih.gov

This methodology was instrumental in the total synthesis of (+)-Ambruticin S, where three of the ten stereogenic centers were established in a single, highly diastereoselective asymmetric cyclopropanation step using a chiral phosphonamide reagent. nih.gov Similarly, the total synthesis of the sesquiterpene anthoplalone utilized a chloroallyl phosphonamide anion cyclopropanation to construct the tetrasubstituted trans-cyclopropane core as a single diastereomer. beilstein-journals.orgnih.gov

Table 1: Examples of Stereocontrolled Cyclopropanation using a Chiral Phosphonamide Reagent

| Electrophile | Phosphonamide Reagent | Product | Diastereoselectivity | Reference |

| tert-butyl 3,3-dimethylacrylate | Chloroallyl phosphonamide 47a | Cyclopropane adduct 125 | Single diastereomer | beilstein-journals.orgnih.gov |

| α,β-unsaturated ester precursor to Ambruticin S | Chiral phosphonamide | Cyclopropyl-containing intermediate | High | nih.gov |

Building Blocks in Total Synthesis of Natural Products and Bioactive Compounds

The stereoselective reactions mediated by this compound derivatives provide chiral building blocks that are crucial for the total synthesis of complex natural products and biologically active molecules. The ability to install multiple stereocenters with high fidelity in a predictable manner makes these reagents highly valuable in the planning and execution of synthetic routes.

The total synthesis of (+)-Ambruticin S serves as a prime example, where a chiral phosphonamide reagent was not only used for a key cyclopropanation but also for two olefination reactions, highlighting the versatility of this class of compounds in constructing different parts of a complex molecular framework. nih.gov The synthesis of anthoplalone further underscores the power of this methodology in creating challenging structural motifs like highly substituted cyclopropanes. beilstein-journals.orgnih.gov The application of these phosphonamide-based technologies has enabled the synthesis of a diverse array of natural products, demonstrating the broad utility of this compound derivatives as foundational tools in modern synthetic organic chemistry. beilstein-journals.orgnih.gov

Despite extensive research, information specifically detailing the chemical compound “this compound” and its direct applications in “Phosphonylation Operations mediated by Phenyl Dioxophosphorane” and the “Design and Synthesis of Functionalized Polymeric Materials” is not available in the public domain. Search results consistently refer to the related but distinct compound, Phenylphosphonic acid, and general methods of phosphonylation and polymer synthesis.

The significant lack of specific data on this compound prevents the generation of a scientifically accurate and thorough article that adheres strictly to the provided outline. An article focusing solely on this compound, as requested, cannot be produced at this time.

Therefore, the requested article on the “” cannot be generated.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes Under Green Chemistry Principles

The synthesis of P-Phenylphosphonamidic acid and its derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.orgnih.gov Traditional synthetic methods often rely on harsh reagents and solvents, leading to significant environmental concerns. skpharmteco.com Current research efforts are therefore focused on developing cleaner and more sustainable synthetic pathways.

One promising approach involves the use of alternative, greener solvents such as water or ionic liquids, which can replace volatile and toxic organic solvents. nih.gov Microwave-assisted synthesis is another area of active investigation, as it can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov Furthermore, researchers are exploring solvent-free reaction conditions, which entirely eliminate the need for a solvent, thereby reducing waste and simplifying product purification. nih.gov

A key principle of green chemistry is atom economy, which seeks to maximize the incorporation of all reactant materials into the final product. acs.org Future synthetic routes for this compound will likely focus on reactions with high atom economy, such as addition and condensation reactions, while avoiding the use of stoichiometric reagents that generate large amounts of waste. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, is also a priority, as this can reduce the need for intermediate purification steps and minimize solvent usage.

Detailed research findings in this area are geared towards the development of catalytic processes that can proceed under milder conditions and with higher selectivity, thereby reducing the formation of unwanted byproducts. The overarching goal is to create synthetic methodologies for this compound that are not only efficient and high-yielding but also environmentally responsible.

Exploration of New Catalytic Systems for P-Phenylphosphonamidate Synthesis

The development of novel and efficient catalytic systems is a cornerstone of modern synthetic chemistry, and this is particularly true for the synthesis of P-Phenylphosphonamidates. Catalysts play a crucial role in enhancing reaction rates, improving selectivity, and enabling reactions to proceed under milder conditions, all of which are key tenets of green chemistry. mdpi.com

Current research is focused on moving beyond traditional stoichiometric reagents towards more sustainable catalytic alternatives. Transition metal catalysis, particularly with palladium and nickel complexes, has shown considerable promise in facilitating the formation of the P-C bond in P-Phenylphosphonamidate synthesis. semanticscholar.org These catalysts are often used in conjunction with specific ligands that can be tuned to optimize reactivity and selectivity for a particular substrate. semanticscholar.org

In addition to metal-based catalysts, organocatalysis has emerged as a powerful tool in asymmetric synthesis, and its application to P-Phenylphosphonamidate synthesis is an area of growing interest. mdpi.com Chiral organocatalysts, such as phosphoric acid derivatives, can be used to control the stereochemistry of the final product, which is particularly important in the synthesis of biologically active compounds. mdpi.com

The exploration of biocatalysis, using enzymes to carry out chemical transformations, represents another frontier in the synthesis of P-Phenylphosphonamidates. Enzymes offer unparalleled selectivity and can operate under mild, aqueous conditions, making them an attractive option from a green chemistry perspective. While the application of enzymes to the synthesis of this specific class of compounds is still in its early stages, it holds significant potential for the future.

Future research in this area will likely focus on the development of more robust and recyclable catalysts, as well as catalysts that can operate under solvent-free or aqueous conditions. The ultimate aim is to create a toolbox of catalytic systems that can be used to synthesize a wide range of P-Phenylphosphonamidates with high efficiency, selectivity, and environmental sustainability.

Advanced Computational Modeling for Predictable Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into reaction mechanisms, predicting the properties of molecules, and guiding the design of new experiments. In the context of this compound, advanced computational modeling is being used to better understand its reactivity and to predict the selectivity of reactions involving this important chemical motif.

Density Functional Theory (DFT) is a powerful computational method that can be used to calculate the electronic structure of molecules and to model the transition states of chemical reactions. nih.gov By applying DFT calculations, researchers can elucidate the detailed mechanisms of reactions involving this compound, identifying key intermediates and determining the energy barriers associated with different reaction pathways. This information is crucial for optimizing reaction conditions and for designing more efficient synthetic routes.

Computational modeling can also be used to predict the selectivity of a reaction, such as regioselectivity and stereoselectivity. For example, by calculating the energies of different possible products and transition states, researchers can predict which product is most likely to be formed under a given set of conditions. This predictive capability is particularly valuable in the design of asymmetric syntheses, where the goal is to produce a single enantiomer of a chiral molecule.

Furthermore, computational methods can be used to study the noncovalent interactions between molecules, such as hydrogen bonding and van der Waals forces. These interactions can play a critical role in determining the outcome of a reaction, particularly in catalysis, where the substrate binds to the catalyst through a network of noncovalent interactions. By modeling these interactions, researchers can gain a deeper understanding of how catalysts work and can design new catalysts with improved activity and selectivity.

The integration of computational modeling with experimental studies is a powerful approach that is accelerating the pace of discovery in organophosphorus chemistry. As computational methods continue to improve in accuracy and efficiency, they will play an increasingly important role in the rational design of new synthetic methods and in the development of novel applications for this compound and its derivatives.

Integration of this compound Motifs into Advanced Materials

The unique chemical and physical properties of the this compound motif make it an attractive building block for the creation of advanced materials with tailored functionalities. The presence of both a phosphorus-nitrogen bond and a phenyl group provides a versatile platform for chemical modification, allowing for the incorporation of this motif into a wide range of polymeric and supramolecular structures.

One area of active research is the development of functional polymers containing this compound units. These polymers can exhibit a variety of interesting properties, such as flame retardancy, thermal stability, and metal-chelating capabilities. For example, the incorporation of phosphorus- and nitrogen-containing groups into a polymer backbone can enhance its fire resistance by promoting the formation of a protective char layer upon combustion.

Aromatic polyamides, also known as aramids, are a class of high-performance polymers known for their exceptional strength and thermal stability. mdpi.com The integration of this compound moieties into aramid structures could lead to new materials with enhanced properties. mdpi.com For instance, the pendant phenylphosphonamidic acid groups could serve as sites for further functionalization or could influence the packing of the polymer chains, thereby affecting the macroscopic properties of the material.

In the realm of supramolecular chemistry, this compound derivatives can act as versatile building blocks for the construction of well-defined nanoscale architectures. The ability of the phosphonamidic acid group to participate in hydrogen bonding and other noncovalent interactions can be exploited to direct the self-assembly of molecules into ordered structures, such as gels, liquid crystals, and porous materials.

Future research in this area will likely focus on the synthesis of novel monomers and polymers containing the this compound motif and on the detailed characterization of their material properties. The development of structure-property relationships will be crucial for the rational design of new materials with specific applications in mind, ranging from advanced coatings and composites to functional membranes and sensors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.